Fenfluramine hydrochloride Fenfluramine hydrochloride Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite.
A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release.
See also: Fenfluramine (has active moiety).
Brand Name: Vulcanchem
CAS No.: 16105-77-4
VCID: VC21027845
InChI: InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
SMILES: CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Molecular Formula: C12H17ClF3N
Molecular Weight: 267.72 g/mol

Fenfluramine hydrochloride

CAS No.: 16105-77-4

Cat. No.: VC21027845

Molecular Formula: C12H17ClF3N

Molecular Weight: 267.72 g/mol

* For research use only. Not for human or veterinary use.

Fenfluramine hydrochloride - 16105-77-4

Specification

Description Fenfluramine Hydrochloride is the hydrochloride salt of fenfluramine, an amphetamine derivative and a sympathomimetic stimulant with appetite-suppressant properties. Fenfluramine, which was part of the Fen-Phen anti-obesity medication, stimulates the release of serotonin from vesicular storage, and modulates serotonin transporter function. Since serotonin regulates mood and appetite, among other functions, increased serotonin level results in a feeling of fullness and loss of appetite.
A centrally active drug that apparently both blocks serotonin uptake and provokes transport-mediated serotonin release.
See also: Fenfluramine (has active moiety).
CAS No. 16105-77-4
Molecular Formula C12H17ClF3N
Molecular Weight 267.72 g/mol
IUPAC Name N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;hydrochloride
Standard InChI InChI=1S/C12H16F3N.ClH/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;/h4-6,8-9,16H,3,7H2,1-2H3;1H
Standard InChI Key ZXKXJHAOUFHNAS-UHFFFAOYSA-N
SMILES CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl
Canonical SMILES CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.Cl

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